Fmoc-Gly-OH-13C2 Fmoc-Gly-OH-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16182812
InChI: InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1
SMILES:
Molecular Formula: C17H15NO4
Molecular Weight: 299.29 g/mol

Fmoc-Gly-OH-13C2

CAS No.:

Cat. No.: VC16182812

Molecular Formula: C17H15NO4

Molecular Weight: 299.29 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gly-OH-13C2 -

Specification

Molecular Formula C17H15NO4
Molecular Weight 299.29 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1
Standard InChI Key NDKDFTQNXLHCGO-QZZXWHIHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Introduction

PropertyValueSource
CAS Number286460-80-8
Molecular FormulaC₁₇H₁₃¹³C₂NO₄
Molecular Weight299.29 g/mol
Melting Point174–175 °C
Purity98%
Storage ConditionsRefrigerated (-5 °C to 5 °C), desiccated

The compound’s SMILES string (O[13C](=O)[13CH2]NC(=O)OCC1c2ccccc2-c3ccccc13) and InChI key (NDKDFTQNXLHCGO-QZZXWHIHSA-N) confirm its structural configuration.

Synthesis and Purification

The synthesis of Fmoc-Gly-OH-¹³C₂ follows established protocols for Fmoc-protected amino acids, with modifications to incorporate isotopic labels. Glycine-¹³C₂ is reacted with Fmoc chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, yielding the Fmoc-protected product. Industrial-scale production employs automated peptide synthesizers to ensure high yield (>95%) and minimal racemization .

Critical Reaction Parameters

  • Temperature: 0–25 °C to prevent side reactions.

  • Solvent: Anhydrous DMF or DCM to avoid hydrolysis.

  • Purification: Reverse-phase chromatography or recrystallization to achieve ≥98% purity .

Applications in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C labels in Fmoc-Gly-OH-¹³C₂ enable precise tracking of glycine residues in peptides, facilitating:

  • Structural Elucidation: Enhanced sensitivity in detecting conformational changes during protein folding .

  • Ligand-Binding Studies: Quantitative analysis of binding affinities through chemical shift perturbations .

Mass Spectrometry (MS)

Isotopic labeling improves signal resolution in:

  • Metabolic Tracing: Monitoring glycine incorporation into cellular proteins .

  • Quantitative Proteomics: Differentiating endogenous and synthetic peptides via mass shift (M+2) .

Peptide Therapeutics Development

The compound is integral to synthesizing labeled peptides for:

  • Pharmacokinetic Studies: Assessing tissue distribution and clearance rates.

  • Enzyme Mechanism Analysis: Resolving catalytic intermediates using stopped-flow NMR .

Comparative Analysis with Non-Labeled Analog

A comparative evaluation highlights the advantages of isotopic labeling:

ParameterFmoc-Gly-OH-¹³C₂Fmoc-Gly-OH
Molecular Weight299.29 g/mol297.28 g/mol
NMR SensitivityEnhanced ¹³C signalsStandard ¹²C signals
Cost$1,136/g$50–$100/g
Application ScopeAdvanced structural studiesRoutine peptide synthesis

Future Directions

Ongoing research aims to expand its use in:

  • In Vivo Imaging: Developing ¹³C-labeled probes for real-time metabolic tracking.

  • Multidimensional NMR: Coupling with ¹⁵N labels for complex protein dynamics studies.

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